
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is a chemical compound with the CAS Number: 600735-58-8 . It has a molecular weight of 191.23 and its IUPAC name is 3-hydroxy-3-(4-methoxyphenyl)butanenitrile . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is 1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an oil-like substance stored at room temperature . It has a molecular weight of 191.23 .Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Auxiliaries and Planar-Chiral Metallocenes
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is involved in the synthesis of complex chiral compounds, such as (3S)-4-methoxybutane-1,3-diol, which serves as an auxiliary for the creation of planar-chiral metallocenes. This process includes steps like isomerically pure acetal formation, O-methylation, and hydrolysis to yield diol (S)-4, further utilized in synthesizing planar-chiral ferrocene derivatives (Geisler & Helmchen, 2006).
Enzymatic Resolution and Synthesis of Bioactive Compounds
Another application is the lipase-catalyzed enantiomer separation of related compounds to synthesize bioactive molecules like (R)-GABOB and (R)-carnitine hydrochloride. This method demonstrates the potential of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating optically pure substances through enzymatic resolution, followed by chemical reactions for generating significant pharmacological agents (Kamal, Khanna, & Krishnaji, 2007).
Photovoltaic Research
In the field of renewable energy, derivatives of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile are explored for their role in polymer solar cells. Studies focusing on regioregular poly(3-hexylthiophene) (RR-P3HT) based devices highlight the impact of annealing on the performance, suggesting that these compounds may influence the efficiency and stability of solar cells, thereby contributing to advancements in photovoltaic technologies (Li, Shrotriya, Yao, & Yang, 2005).
Biosynthetic Pathways for Chemical Production
Research has also been conducted on the design and construction of non-natural pathways for producing 1,2,4-butanetriol from glucose, using malate as an intermediate. This innovative approach signifies the potential of utilizing 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating biosynthetic routes for the production of important chemicals from renewable resources, thus reducing reliance on petroleum-based feedstocks (Li, Cai, Li, & Zhang, 2014).
Alcohol Dehydrogenase Inhibition
In the biomedical field, derivatives related to 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile have been investigated for their ability to inhibit liver alcohol dehydrogenase. This research provides insights into the development of potential therapeutic agents for the treatment of alcohol-related disorders, showcasing the diverse applications of this compound in medicinal chemistry (Chadha, Leidal, & Plapp, 1985).
Eigenschaften
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKLKNTAAMQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-methoxyphenyl)butanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
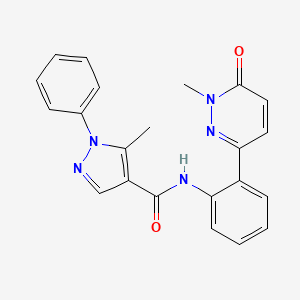
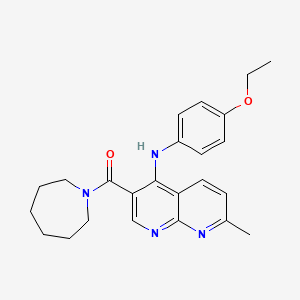
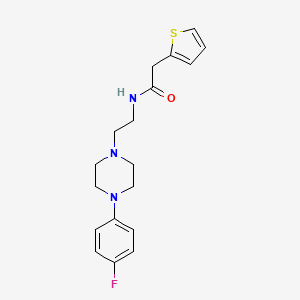
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
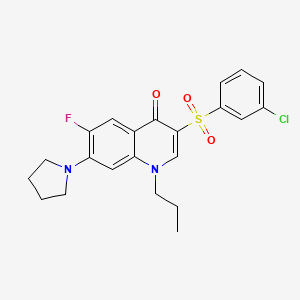
![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/no-structure.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)
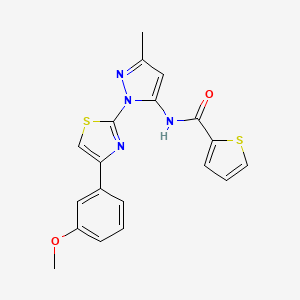
![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)
![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)

![1-methyl-N~4~-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2842643.png)